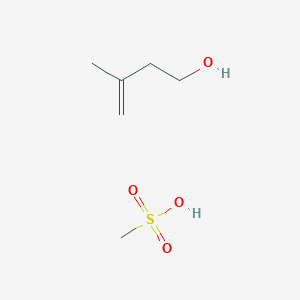

3-Buten-1-ol, 3-methyl-, methanesulfonate

Descripción

Propiedades

IUPAC Name |

methanesulfonic acid;3-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVESKREVNYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40840386 | |

| Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-66-5 | |

| Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Two-Step Synthesis via Condensation and Hydrolysis (Patent CN103224444A)

- Reactants: Carboxylic acid, isobutene, and formaldehyde.

- Process: In a high-pressure reactor, these undergo condensation esterification to form 3-methyl-3-buten-1-ol carboxylate.

- Separation: The ester is purified by reduced pressure distillation.

- Hydrolysis: The ester is hydrolyzed with sodium hydroxide at 50 °C for 0.8 hours.

- Recycling: The aqueous phase containing carboxylate salts is treated with solid base to precipitate salts and recycled for hydrolysis.

- Advantages: Catalyst-free, high conversion, high selectivity, and high yield, with reduced energy and material consumption.

| Parameter | Condition/Value |

|---|---|

| Hydrolysis temperature | 50 °C |

| Hydrolysis time | 0.8 hours |

| Catalyst | None |

| Yield | High (not numerically specified) |

This method is industrially attractive due to its efficiency and environmental benefits.

Prins Addition Reaction Catalyzed by SiO2-SnCl4 (Patent CN103224444A)

- Reactants: Isobutylene and paraformaldehyde.

- Catalyst: 50% SiO2-SnCl4.

- Solvent: Dioxane.

- Conditions: 100 °C, 3 hours, 2.2 MPa pressure.

- Yield: Approximately 55%.

- Drawbacks: High catalyst consumption, catalyst cost, and environmental concerns due to tin.

This method provides moderate yield but has limitations related to catalyst use and recycling.

Recovery and Purification Enhancements (Patent JP7555910B2)

- Process: Reaction of 2-methylprop-1-ene and formaldehyde produces a mixture containing 3-methyl-3-buten-1-ol, methanol, water, and 3-methyl-3-buten-1-yl formate.

- Separation: Multiple phase separations and temperature-controlled distillations are used to isolate the alcohol.

- Catalyst: Amine catalysts assist in recovery.

- Advantages: High overall yield, reduced salt by-products, and industrial feasibility.

This method focuses on improving recovery and purity of the alcohol precursor.

Conversion of 3-Methyl-3-buten-1-ol to Methanesulfonate

General Methanesulfonation Procedure (Research Article, PMC7177763)

- Reactants: 3-methyl-3-buten-1-ol, methanesulfonyl chloride, and triethylamine (base).

- Solvent: Dry dichloromethane.

- Conditions:

- Alcohol (8.0 mL, 93.5 mmol) dissolved in 100 mL dry dichloromethane.

- Triethylamine (5.0 mL, 117 mmol) added.

- Stirred with cooling in an ice bath for 15 minutes.

- Methanesulfonyl chloride (15.0 mL, 193.8 mmol) added dropwise.

- Reaction stirred overnight at room temperature under argon.

- Workup:

- Diluted with 100 mL dichloromethane.

- Washed sequentially with 5 M HCl (2 × 50 mL), saturated Na2CO3 (2 × 50 mL), and brine (2 × 50 mL).

- Organic phase dried over anhydrous sodium sulfate.

- Solvent removed under vacuum.

- Yield: 99%, yellow liquid product.

- Characterization: Confirmed by ^1H NMR (360 MHz, CDCl3).

| Parameter | Value/Condition |

|---|---|

| Alcohol amount | 8.0 mL (93.5 mmol) |

| Methanesulfonyl chloride | 15.0 mL (193.8 mmol) |

| Base | Triethylamine, 5.0 mL (117 mmol) |

| Solvent | Dry dichloromethane, 100 mL |

| Temperature | Initially cooled, then room temp |

| Reaction time | Overnight (~12-16 hours) |

| Atmosphere | Argon |

| Yield | 99% |

This method is considered efficient and reproducible for preparing the methanesulfonate ester from the corresponding alcohol.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The preparation of the methanesulfonate ester is highly efficient when using methanesulfonyl chloride and triethylamine in dry dichloromethane under inert atmosphere, achieving near-quantitative yields.

- The base (triethylamine) serves to neutralize the hydrochloric acid generated during the esterification, preventing side reactions and decomposition.

- Cooling during initial addition controls the exothermic nature of the reaction, improving selectivity.

- The workup involving acidic and basic washes ensures removal of residual reagents and by-products, yielding a clean product.

- The alcohol precursor synthesis methods vary in complexity and environmental impact; catalyst-free hydrolysis methods offer greener alternatives.

- Industrial methods emphasize recycling of aqueous phases and minimizing catalyst use to reduce costs and environmental footprint.

- Recovery methods involving amine catalysts and phase separations improve the overall efficiency of alcohol production, which is critical since the alcohol is the key intermediate.

Análisis De Reacciones Químicas

Types of Reactions

3-Buten-1-ol, 3-methyl-, methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Halides, ethers, and other substituted derivatives.

Oxidation Reactions: Aldehydes, ketones, and carboxylic acids.

Reduction Reactions: Alcohols and alkanes.

Aplicaciones Científicas De Investigación

Applications Overview

The compound is primarily used in the following areas:

- Polymer Manufacturing

- Chemical Synthesis

- Material Science

Polymer Manufacturing

Case Study: Use as a Monomer

A notable application of 3-methyl-3-buten-1-ol is its use as a monomer in the production of polyurethanes and other polymers. The compound can react with isocyanates to form urethane linkages, which are essential for producing flexible foams and elastomers.

| Property | Value |

|---|---|

| Reactivity | High |

| Polymer Type | Polyurethane |

| Application | Flexible foams |

Chemical Synthesis

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, 3-methyl-3-buten-1-ol serves as a key intermediate for synthesizing various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex molecular structures.

| Reaction Type | Example |

|---|---|

| Nucleophilic Substitution | Formation of drug precursors |

| Addition Reactions | Synthesis of cyclic compounds |

Material Science

Case Study: Asphalt Additive

The compound's role as an asphalt additive has been documented in several studies. It improves the hydrophobicity of aggregates, enhancing the performance and longevity of asphalt mixtures used in road construction.

| Application | Benefit |

|---|---|

| Asphalt Mixtures | Improved bonding with aggregates |

| Waterproofing Agents | Enhanced durability |

Mecanismo De Acción

The mechanism of action of 3-Buten-1-ol, 3-methyl-, methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

3-Buten-1-ol, 3-methyl-, methanesulfonate (CAS No. 763-32-6) is an organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.1323 g/mol

- IUPAC Name : 3-Methyl-3-buten-1-ol

- Other Names : Isobutenylcarbinol, Methallyl carbinol

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its chemical structure:

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-buten-1-ol possess antimicrobial properties. The presence of the methanesulfonate group enhances solubility and bioavailability, potentially increasing efficacy against pathogens.

- Cytotoxicity : Research has shown that certain derivatives of butenols exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways, leading to cell death in malignant cells.

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Inhibition can lead to altered cellular metabolism and growth inhibition in target cells.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of butenols demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial potency .

Cytotoxicity in Cancer Research

In a notable case study involving human cancer cell lines, 3-buten-1-ol derivatives were tested for their cytotoxic effects. The results indicated that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways, suggesting potential therapeutic applications .

Enzyme Interaction Studies

Research conducted on the enzyme inhibitory effects of butenol derivatives revealed that they could inhibit key metabolic enzymes such as lactate dehydrogenase (LDH). This inhibition was linked to reduced lactate production in cancer cells, indicating a shift in metabolic pathways that could be exploited for therapeutic benefits .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established methods for synthesizing 3-Buten-1-ol, 3-methyl-, methanesulfonate?

Answer: The synthesis typically involves reacting 3-methyl-3-buten-1-ol with methanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of alcohol to methanesulfonyl chloride to ensure complete esterification.

- Solvent Choice: Dichloromethane or chloroform is preferred due to their inert nature and ability to dissolve both reactants .

- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting alcohol.

- Purification: Column chromatography or recrystallization yields high-purity product. Validation via NMR (¹H and ¹³C) and mass spectrometry ensures structural integrity .

Q. How can researchers detect and quantify trace levels of methanesulfonate esters in reaction mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC/MS/MS) are optimal:

- GC-MS Parameters: Use a CP-SIL 8 CB capillary column with helium carrier gas (1.5 mL/min). Electron impact ionization (70 eV) and single-ion monitoring (SIM) enhance sensitivity. Detection limits for methanesulfonates can reach 6–7 ng·mL⁻¹ .

- LC/MS/MS: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) improves selectivity. For example, quantify impurities in active pharmaceutical ingredients (APIs) with a linear range of 0.1–1.0 μg·mL⁻¹ and recovery rates >95% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR reveals characteristic peaks for the methanesulfonate group (δ 3.0–3.2 ppm for CH₃SO₃) and the allylic protons (δ 4.8–5.2 ppm). ¹³C NMR confirms ester carbonyl resonance at ~110–120 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+ for C₆H₁₂O₃S at m/z 163.0634) and fragmentation patterns .

- IR Spectroscopy: Strong absorption bands for S=O (1170–1200 cm⁻¹) and C-O (1040–1080 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What are the mechanistic insights into the alkylating properties of this compound?

Answer: The methanesulfonate group acts as a superior leaving group due to its strong electron-withdrawing nature. Key mechanisms include:

- Sₙ2 Reactions: The compound undergoes nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMF), forming covalent adducts. Steric hindrance from the methyl and butenyl groups may slow bimolecular kinetics .

- Hydrolysis: In aqueous media, acidic or basic conditions cleave the ester bond, yielding 3-methyl-3-buten-1-ol and methanesulfonic acid. Rate studies show pH-dependent reactivity, with faster hydrolysis under alkaline conditions .

Q. How can researchers resolve contradictions in reported reaction yields for methanesulfonate ester syntheses?

Answer: Discrepancies often arise from:

- Moisture Sensitivity: Trace water hydrolyzes methanesulfonyl chloride, reducing yields. Rigorous drying of solvents and inert atmospheres (N₂/Ar) are critical .

- Temperature Control: Exothermic reactions require cooling (0–5°C) to prevent side reactions. For example, higher temperatures promote sulfonate decomposition or polymerization .

- Analytical Variability: Cross-validate purity assessments using orthogonal techniques (e.g., GC-MS vs. LC/MS/MS) to address detection limit differences .

Q. What environmental and mutagenicity considerations apply to handling this compound?

Answer:

- Mutagenic Potential: Methanesulfonate esters are alkylating agents, similar to ethyl methanesulfonate (EMS), which induces CG→TA transitions in DNA. Use Ames tests or comet assays to assess genotoxicity in vitro .

- Environmental Persistence: While no PBT/vPvB classification exists, methanesulfonic acid derivatives can accumulate in aquatic systems. Monitor hydrolysis byproducts in wastewater via SPE-LC/MS/MS .

- Safety Protocols: Follow OSHA guidelines for carcinogens (e.g., glove boxes, fume hoods) and dispose of waste via incineration or neutralization .

Methodological Challenges and Innovations

Q. How can advanced catalysis improve the regioselectivity of reactions involving this compound?

Answer:

- Ultrasound-Mediated Catalysis: Enhances reaction rates and selectivity in hydrogenation or substitution reactions by improving mass transfer. For example, ultrasound reduces side products in allylic alcohol derivatization .

- Heterogeneous Catalysts: Palladium or nickel catalysts on carbon supports enable selective hydrogenation of the butenyl group while preserving the methanesulfonate moiety .

Q. What role does computational chemistry play in predicting the reactivity of methanesulfonate esters?

Answer:

- DFT Calculations: Model transition states for Sₙ2 reactions to predict steric and electronic effects. For instance, calculate activation energies for nucleophilic attack at the methanesulfonate-bearing carbon .

- Molecular Dynamics (MD): Simulate solvation effects in hydrolysis pathways to optimize solvent systems (e.g., acetonitrile vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.